
Nonapeptide-1 (acetate salt)
Descripción general
Descripción
Nonapeptide-1 (acetate salt) is a useful research compound. Its molecular formula is C63H91N15O11S and its molecular weight is 1266.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nonapeptide-1 (acetate salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonapeptide-1 (acetate salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Clinical Applications in Treatment : Leuprolide acetate, a synthetic nonapeptide, is a potent gonadotropin-releasing hormone receptor agonist used for diverse clinical applications. These include treatments for prostate cancer, endometriosis, uterine fibroids, central precocious puberty, and in vitro fertilization techniques. It suppresses gonadotrope secretion of luteinizing hormone and follicle-stimulating hormone, thus suppressing gonadal sex steroid production. It is also being tested for Alzheimer's disease, polycystic ovary syndrome, functional bowel disease, short stature, premenstrual syndrome, and as a contraceptive alternative (Wilson et al., 2007).
Nanotube Formation : Lanreotide, a synthetic octapeptide, forms liquid crystalline and monodisperse nanotubes when mixed with pure water. Its molecular and supramolecular organization relies on the lateral association of beta-sheet filaments made of peptide noncovalent dimers. This finding is significant for understanding the self-association mechanisms in peptide solutions (Valéry et al., 2004).
Separation Techniques : The separation properties of five nonapeptides have been investigated, demonstrating the feasibility of resolving these peptides and their by-products using reversed-phase materials. This research is crucial for routine quantitative analysis of nonapeptides (Krummen & Frei, 1977).
Pulmonary Delivery for Bioavailability : Studies on leuprolide acetate have shown that its unique aerosol formulations can improve its bioavailability when administered pulmonarily. This indicates a potential for systemic delivery of peptides through the pulmonary route (Adjei & Garren, 1990).
Ion Pairing and Lipophilicity : Research on leuprolide acetate has explored the effects of counterions on its distribution into octanol, providing insights into its lipophilicity and potential implications for dosage form development (Adjei et al., 1993).
High-Throughput Drug Release Assay : A study introduced fluorescence spectroscopy as a rapid, cost-effective, and sensitive method for the in vitro release assay of leuprolide acetate from liquid crystal formulations. This represents a significant advancement over conventional high-performance liquid chromatography methods (Báez-Santos et al., 2016).
Role in Social Behavior : Nonapeptides like vasotocin-family peptides are important in modulating social behavior across vertebrate taxa. They influence affiliation, bonding, and social cognition, suggesting their role in the evolution of diverse behavioral phenotypes (Goodson & Thompson, 2010).
Propiedades
IUPAC Name |
acetic acid;(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H87N15O9S.C2H4O2/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3;1-2(3)4/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67);1H3,(H,3,4)/t42-,44-,45-,46-,47+,48+,49-,50-,51-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIETVBVGJPGIIS-UYTYCWBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H91N15O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1266.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



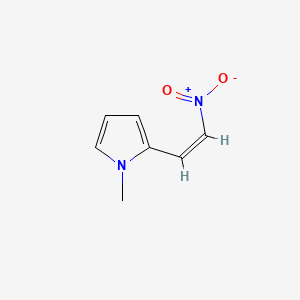
![Methyl cyano[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]acetate](/img/structure/B8081475.png)
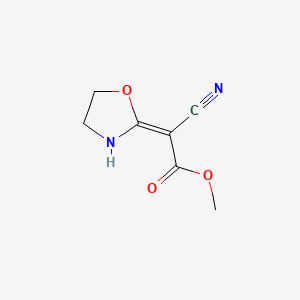
![Methyl 2-cyano-3-[(2-ethoxy-2-oxoethyl)amino]-3-(methylsulfanyl)acrylate](/img/structure/B8081480.png)


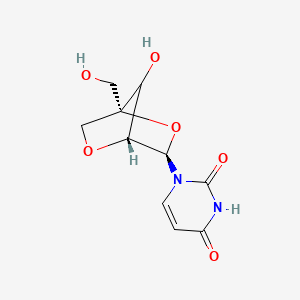
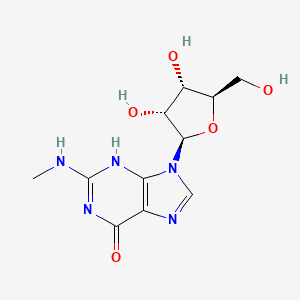
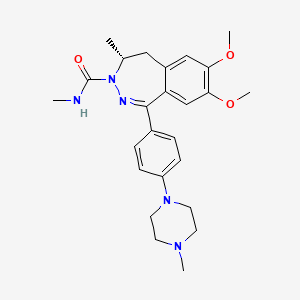

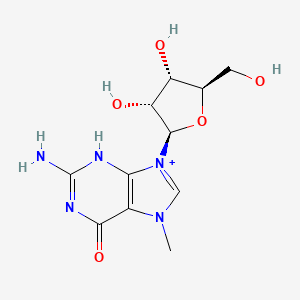
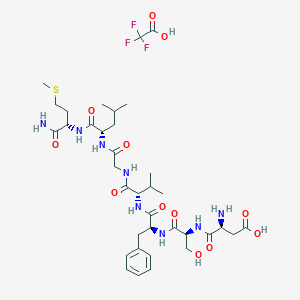
![(E)-4-[3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-yl]but-3-en-2-one](/img/structure/B8081567.png)
